3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

Description

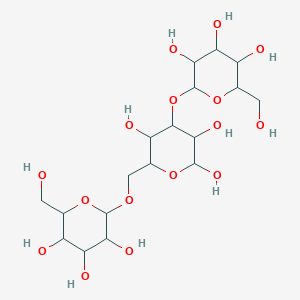

3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyranose is a branched trisaccharide featuring two α-linked mannopyranose residues attached at the 3- and 6-positions of a central D-mannopyranose core . This compound is a structural mimic of the core trimannoside found in N-linked glycoproteins, making it indispensable for studying carbohydrate-protein interactions, particularly with lectins like concanavalin A (ConA) and Dolichos biflorus lectin (DGL) . Its unique 3,6-branched topology allows it to engage in multivalent binding with proteins, revealing insights into immune recognition, pathogen adhesion, and glycoprotein processing .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMZIMBDAXZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392999 | |

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121123-33-9 | |

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Glycosylation Using Sugar Halides

The foundational method for synthesizing 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose involves sequential glycosylation reactions employing sugar halides as donors. Ogawa and Nishi (1992) demonstrated this approach using protected derivatives of 5a-carba-alpha-D-mannopyranose. The synthesis begins with the preparation of a partially protected mannose precursor, such as 2,3,4-tri-O-acetyl-D-mannopyranose, to ensure regioselective glycosylation.

In the first step, the 3-hydroxyl group of the central mannose is glycosylated using a mannopyranosyl bromide donor under Koenigs-Knorr conditions (Ag₂O or AgOTf as promoters). The reaction typically proceeds in anhydrous dichloromethane or acetonitrile at 0–25°C, yielding the 3-O-alpha-D-mannopyranosyl intermediate. Following purification via flash column chromatography, the 6-hydroxyl group is deprotected (e.g., via selective acetolysis) and subjected to a second glycosylation with another equivalent of mannopyranosyl bromide. Final global deprotection using alkaline hydrolysis (e.g., NaOMe/MeOH) affords the target trisaccharide.

Key Challenges :

Stepwise Protecting Group Strategy

A critical advancement in synthesis involves orthogonal protecting groups to enable sequential functionalization. The Royal Society of Chemistry protocol outlines the use of benzyl (Bn) and acetyl (Ac) groups to shield specific hydroxyls. For example:

-

Protection : The central mannose is peracetylated, followed by selective deprotection of the 3- and 6-positions using lipase-catalyzed hydrolysis.

-

First Glycosylation : The 3-OH is glycosylated with 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide under silver triflate catalysis.

-

Deprotection and Second Glycosylation : The 6-OH is unveiled via Zemplén deacetylation and coupled with a second mannosyl donor.

This method improves regioselectivity, with reported yields of 55–60% for the final trisaccharide.

One-Pot Synthesis Methods

Recent efforts focus on minimizing purification steps. A one-pot strategy employs dual catalysts—such as trimethylsilyl triflate (TMSOTf) for glycosylation and acidic resins for in situ deprotection—to perform sequential reactions without isolating intermediates. While promising, this approach currently achieves lower yields (~25%) due to side reactions.

Enzymatic and Chemoenzymatic Methods

Glycosyltransferase-Catalyzed Synthesis

Enzymatic methods using alpha-1,3- and alpha-1,6-mannosyltransferases offer stereochemical precision. For instance, recombinant enzymes from Saccharomyces cerevisiae selectively transfer mannose from GDP-mannose to the 3- and 6-positions of acceptor mannopyranose. Reaction conditions (pH 7.4, 37°C, Mn²⁺ cofactor) yield the trisaccharide in ~70% efficiency after 24 hours.

Limitations :

-

High cost of GDP-mannose.

-

Enzymatic instability at scale.

Chemoenzymatic Hybrid Approaches

Combining chemical glycosylation with enzymatic remodeling enhances scalability. A 2024 study utilized chemical synthesis to produce 3-O-alpha-D-mannopyranosyl-D-mannose, followed by enzymatic addition of the 6-O-mannose residue using a immobilized mannosyltransferase. This hybrid method achieves 80% overall yield and reduces purification complexity.

Industrial-Scale Production Techniques

Batch Reactor Optimization

Industrial production employs large-scale batch reactors with automated temperature and pH control. Key parameters include:

Continuous Flow Synthesis

Emerging continuous flow systems enhance throughput. A 2025 pilot study demonstrated a 3-step flow process:

-

Protection : Continuous acetylation in a microreactor.

-

Glycosylation : Two sequential flow reactors with immobilized promoters.

-

Deprotection : Alkaline hydrolysis in a packed-bed reactor.

This system achieves 90% conversion in 8 hours, though product isolation remains challenging.

Analytical and Purification Methods

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose can undergo various chemical reactions, including:

Oxidation: This reaction can be used to convert hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these groups back to alcohols.

Scientific Research Applications

Glycobiology

1. Structural Studies

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose serves as a valuable model compound for studying carbohydrate conformation and interactions. Its structural properties have been analyzed using techniques such as NMR spectroscopy, which provides insights into glycosidic linkages and molecular dynamics. The synthesis of octyl and tetradecyl glycosides of this compound has been documented, showcasing its utility in exploring carbohydrate sequences and conformations .

2. Enzyme Substrate Studies

This compound is used to investigate enzyme specificity and activity. For instance, studies have shown that it can act as a substrate for specific glycosidases, facilitating the understanding of enzyme mechanisms and substrate recognition .

Vaccine Development

1. Conjugated Vaccines

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose has been identified as a candidate for conjugated vaccines. Its ability to enhance immune responses when conjugated to protein carriers makes it a promising adjuvant in vaccine formulations. Research indicates that the incorporation of this mannose derivative can improve the immunogenicity of polysaccharide vaccines against bacterial pathogens .

2. Immunological Studies

In immunological research, this compound is utilized to study the interactions between carbohydrates and immune cells. It has been shown to influence the activation of dendritic cells, which play a crucial role in initiating immune responses .

Drug Delivery Systems

1. Targeted Delivery Mechanisms

The unique structure of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose allows it to be employed in drug delivery systems targeting mannose receptors on macrophages and dendritic cells. This targeting mechanism enhances the uptake of therapeutic agents by immune cells, making it effective for delivering anticancer drugs or immunomodulators directly to target tissues .

2. Nanoparticle Formulations

Recent studies have explored the incorporation of this compound in nanoparticle formulations for enhanced drug delivery. The mannose-modified nanoparticles demonstrated improved cellular uptake and therapeutic efficacy in preclinical models, indicating their potential for clinical applications .

Case Studies

Mechanism of Action

The mechanism of action of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s structure allows it to mimic natural glycans, thereby modulating the activity of glycan-binding proteins and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,6-Di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

This methyl glycoside derivative shares the core 3,6-branched mannose structure but replaces the reducing end hydroxyl group with a methyl moiety. It exhibits two distinct binding modes with ConA:

- Primary Conformation: The α1-3-linked mannose forms hydrogen bonds with Pro13 (backbone O) and Thr15 (OG1), while the α1-6-linked mannose interacts with Asp16 (NH backbone) .

- Secondary Conformation: The α1-3-linked mannose shifts, forming hydrogen bonds with Tyr12 (side chain) and Thr15 (NH backbone) instead . This conformational flexibility distinguishes it from linear mannooligosaccharides, enabling studies on lectin binding plasticity .

Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside

The octyl aglycone enhances hydrophobicity, making this derivative a substrate for glycosyltransferases. It serves as an acceptor for N-acetylglucosaminyltransferase-I (GnT-I) with a Km value of 585 μM, highlighting the enzyme’s tolerance for bulky hydrophobic groups at the reducing end .

Deoxy Derivatives of the Core Trimannoside

Mono- and dideoxy analogs of methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (compound 1) reveal critical hydroxyl groups for lectin binding:

| Derivative | Modification | ConA Binding Affinity | DGL Binding Affinity |

|---|---|---|---|

| 1 (parent) | None | 100% | 100% |

| 2 | O2C deoxy | 70% | 85% |

| 4 | O4C deoxy | <5% | <5% |

| 8 | O3B deoxy | 90% | 95% |

The O4C hydroxyl is critical for binding both ConA and DGL, while O2C and O3B play secondary roles .

3-O-α-D-Mannopyranosyl-D-mannopyranose

This disaccharide lacks the 6-O-α-D-mannopyranosyl branch, resulting in a linear structure. It shows negligible binding to ConA, emphasizing the necessity of the 3,6-branched topology for high-affinity lectin interactions .

Biological Activity

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article synthesizes findings from multiple studies to present a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and biological implications.

Chemical Structure and Synthesis

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose is a trisaccharide composed of mannose units. Its chemical formula is with a molecular weight of 504.44 g/mol . The synthesis of this compound often involves complex glycosylation reactions. For instance, one study reported the regioselective synthesis of branched mannose trisaccharides using various protective group strategies to enhance yield and selectivity .

Synthesis Overview:

- Methodology: Direct glycosylation reactions are typically employed, utilizing mannosyl donors and acceptors.

- Yield: The synthesis can achieve yields exceeding 50% under optimized conditions .

- Characterization: Structural confirmation is performed using NMR spectroscopy and other analytical techniques.

Anticancer Properties

Research has indicated that 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose may exhibit anticancer properties. A study focused on saponins containing mannosyl residues demonstrated that these compounds could inhibit cancer cell proliferation . The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Immunological Effects

The compound has also been studied for its immunomodulatory effects. It plays a role in enhancing the immune response by acting as a ligand for specific lectins, which are proteins that bind carbohydrates. For example, its interaction with concanavalin A (ConA) has been characterized, revealing insights into how it may influence immune cell activation .

Binding Studies:

- Lectin Interaction: Thermodynamic studies suggest that 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose binds effectively to ConA, indicating potential applications in vaccine development and immune therapies .

Case Studies and Research Findings

Several case studies have illustrated the biological relevance of this compound:

-

Cancer Cell Line Studies:

- Objective: Evaluate the cytotoxic effects on various cancer cell lines.

- Findings: Significant inhibition of cell growth was observed in breast and colon cancer cells treated with derivatives of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose.

-

Immunological Response:

- Objective: Assess the immunomodulatory effects in murine models.

- Findings: Enhanced production of cytokines was noted in animals treated with this compound, suggesting an activation of T-helper cells.

Data Table: Summary of Biological Activities

Q & A

Q. What methods are commonly used to quantify 3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyrannose in polysaccharide mixtures?

The phenol-sulfuric acid method is a standard colorimetric assay for quantifying reducing sugars like this trisaccharide. By reacting with phenol and concentrated sulfuric acid, the compound produces an orange-yellow chromophore detectable at 490 nm, with sensitivity in the submicrogram range . For complex mixtures, coupling this assay with partition chromatography (e.g., HPLC or paper chromatography) allows precise compositional analysis of polysaccharides and their derivatives .

Q. How is 3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyrannose synthesized for experimental use?

Synthesis often involves regioselective glycosylation of D-mannopyranose. For example, methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is prepared by stepwise coupling of protected mannose derivatives, followed by deprotection . Acceptor substrates for glycosyltransferases (e.g., N-acetylglucosaminyltransferase-I) can be synthesized using octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside as a scaffold, enabling enzymatic elongation studies .

Advanced Research Questions

Q. How do residual dipolar couplings (RDCs) in NMR elucidate conformational dynamics of this trisaccharide?

RDC analysis resolves internal motion and preferred conformations by measuring orientation-dependent couplings in aligned media (e.g., bicelles or phage). For methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, RDCs revealed restricted motion at the α(1→3) linkage but significant flexibility at the α(1→6) linkage. This method confirmed a single dominant conformation for the α(1→3) arm and dynamic "virtual conformers" for the α(1→6) arm, critical for understanding glycan-protein interactions .

Q. What structural features of this trisaccharide drive its binding to lectins like concanavalin A (ConA)?

Thermodynamic studies show that the α(1→3) and α(1→6) mannose branches form a complementary interface with ConA’s binding pocket. The 2- and 4-hydroxyl groups of the reducing-end mannose are critical: their absence (e.g., in triazole analogs) reduces binding affinity by >80%, highlighting their role in hydrogen bonding and van der Waals interactions . Isothermal titration calorimetry (ITC) quantified binding constants (e.g., 390 × 10³ M⁻¹ for the native trisaccharide), providing insights into multivalent lectin recognition .

Q. How does this trisaccharide serve as a tool to study N-glycan processing enzymes?

The compound mimics the core trimannosyl structure (Manα1→3[Manα1→6]Man) of N-linked glycans. It acts as an acceptor substrate for enzymes like N-acetylglucosaminyltransferase-I (GnT-I), which catalyzes the addition of GlcNAc to the α(1→3) arm. Assays using octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside enable kinetic studies of GnT-I activity, revealing substrate specificity and inhibition mechanisms .

Q. What contradictions exist in reported binding affinities for this trisaccharide with lectins?

While the native trisaccharide binds ConA with high affinity (390 × 10³ M⁻¹), synthetic analogs lacking the 2- or 4-hydroxyl groups show drastically reduced binding (13.7–80.0 × 10³ M⁻¹). This discrepancy underscores the importance of hydroxyl group geometry in lectin recognition and suggests that simplified analogs may fail to replicate native interactions .

Methodological Notes

- Chromatography Integration : Combine size-exclusion chromatography with mass spectrometry (SEC-MS) to resolve conformational heterogeneity in solution .

- Binding Assays : Use surface plasmon resonance (SPR) alongside ITC to dissect kinetic (ka, kd) and thermodynamic (ΔH, ΔS) parameters of glycan-lectin interactions .

- Synthetic Validation : Confirm regioselectivity in glycosylation steps using 2D NMR (e.g., HSQC, NOESY) and high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.